molecular formula C14H11Cl2NO4S B15107127 2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid CAS No. 380437-37-6

2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid

Cat. No.: B15107127
CAS No.: 380437-37-6
M. Wt: 360.2 g/mol
InChI Key: FIJFJEMTLTXRLU-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C14H11Cl2NO4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of chloro, phenyl, and sulfamoyl groups attached to a benzoic acid core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of chlorobenzene to form 2-chloronitrobenzene.

    Reduction: The reduction of 2-chloronitrobenzene to 2-chloroaniline.

    Sulfonation: The sulfonation of 2-chloroaniline to form 2-chloro-5-sulfamoylaniline.

    Coupling: The coupling of 2-chloro-5-sulfamoylaniline with 2-chlorobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfamoyl group.

    Coupling Reactions: The phenyl and benzoic acid groups can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-[(2-methoxyphenyl)(methyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(2-methylphenyl)(methyl)sulfamoyl]benzoic acid
  • 2-Chloro-5-[(2-fluorophenyl)(methyl)sulfamoyl]benzoic acid

Uniqueness

2-Chloro-5-[(2-chlorophenyl)(methyl)sulfamoyl]benzoic acid is unique due to the presence of two chloro groups, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

380437-37-6

Molecular Formula

C14H11Cl2NO4S

Molecular Weight

360.2 g/mol

IUPAC Name

2-chloro-5-[(2-chlorophenyl)-methylsulfamoyl]benzoic acid

InChI

InChI=1S/C14H11Cl2NO4S/c1-17(13-5-3-2-4-12(13)16)22(20,21)9-6-7-11(15)10(8-9)14(18)19/h2-8H,1H3,(H,18,19)

InChI Key

FIJFJEMTLTXRLU-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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